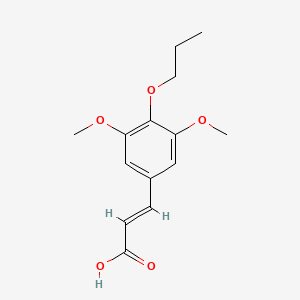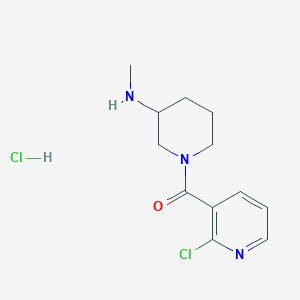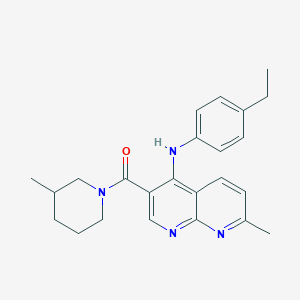
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as CFAM ketone and is a versatile building block for the synthesis of various biologically active molecules. In
Aplicaciones Científicas De Investigación
Monoacylglycerol Lipase (MAGL) Inhibition
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone has been investigated as a reversible and highly selective inhibitor of monoacylglycerol lipase (MAGL) . MAGL is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, this compound leads to elevated 2-AG levels, which can activate cannabinoid receptors (CB1 and CB2). These receptors play roles in mood regulation, appetite, pain modulation, and inflammation .
Antinociceptive Efficacy
In animal models, Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone demonstrated antinociceptive effects. It effectively reduced pain sensitivity in both inflammatory (complete Freund’s adjuvant–induced radiant heat hypersensitivity) and neuropathic (chronic constriction injury–induced cold hypersensitivity) pain scenarios .
Neurotransmitter Modulation
At different doses, this compound exhibited intriguing effects on neurotransmitters. While a higher dose (30 mg/kg) induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power, a lower dose (3 mg/kg) still provided significant enzyme occupancy (approximately 80%). At this lower dose, it increased 2-AG and norepinephrine levels, producing neuropathic antinociception without adverse synaptic effects .
Potential Therapeutic Applications
Given its impact on neurotransmitters and pain modulation, Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone holds promise for therapeutic applications in complex human diseases. Its selective MAGL inhibition could be explored further for conditions related to pain, mood disorders, and inflammation .
Chemical Synthesis and Derivatives
Imidazole-containing compounds like Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone have broad chemical and biological properties. They serve as essential synthons in drug development. Derivatives of 1,3-diazole (imidazole) exhibit diverse activities, including antibacterial, anti-inflammatory, antitumor, and antiviral effects .
Other Potential Applications
While specific studies on this compound are limited, its structural features suggest potential applications in medicinal chemistry, organic synthesis, and drug design. Researchers may explore its interactions with other biological targets and evaluate its pharmacological effects .
Propiedades
IUPAC Name |
cyclohexyl-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZNIQGEXNUHTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)
![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)


![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2401780.png)

![4-[(2,3-Dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2401782.png)
![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)


![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)
![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)